molecular formula C11H10N2O3S2 B8408980 2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide

2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B8408980
M. Wt: 282.3 g/mol
InChI Key: OETRJUMTRHUYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772502B2

Procedure details

Into a solution of 1 (0.150 g, 0.425 mmol) and THF (11 mL) was added 2M HCl (16 mL). The reaction was warmed to reflux. After refluxing 2 h, the reaction was allowed to cool to room temperature. A solid formed on standing. The reaction was cooled in an ice bath. The cold suspension was filtered. The filter pad was washed with water. The filtrate was concentrated in vacuo. The residue was suspended in water and filtered and combined with the original filter pad. The combined solids were stirred with a mixture of warm methanol and THF, adding more THF until the mixture became homogeneous. The homogeneous solution was concentrated in vacuo. The white residue was suspended in methanol and concentrated in vacuo four more times. The white residue was stirred with ether, filtered and the filter pad dried under a stream of nitrogen to give to give 2 (0.095 g, 79%) as a white solid: mp=240° C. (dec., begins turning dark then melts 260-261° C.). HPLC tR=5.33 min (100%, Condition C). 1H NMR (400 MHz, DMSO-d6) δ 12.18 (br. s., 1H), 11.69 (br. s., 1H), 7.98 (dd, J=2, 8 Hz, 1H), 7.81 (s, 1H), 7.46-7.54 (m, 1H), 6.97-7.10 (m, 2H), 2.86 (s, 3H). MS (ESI+) m/z 305.1 (M+Na)+, 283.1 (M+H)+, MS (ESI−)
Name
1
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:21])[NH:12][C:13]1[S:14][CH:15]=[C:16]([S:18]([CH3:20])=[O:19])[N:17]=1)(=O)C.Cl>C1COCC1>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([NH:12][C:13]1[S:14][CH:15]=[C:16]([S:18]([CH3:20])=[O:19])[N:17]=1)=[O:21]

Inputs

Step One
Name
1
Quantity
0.15 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(NC=1SC=C(N1)S(=O)C)=O
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The combined solids were stirred with a mixture of warm methanol and THF
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A solid formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The cold suspension was filtered
WASH
Type
WASH
Details
The filter pad was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
adding more THF until the mixture
CONCENTRATION
Type
CONCENTRATION
Details
The homogeneous solution was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo four more times
STIRRING
Type
STIRRING
Details
The white residue was stirred with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filter pad dried under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC=2SC=C(N2)S(=O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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